molecular formula C12H14BrFO2 B12979977 Ethyl 3-(4-bromophenyl)-3-fluorobutanoate

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate

Cat. No.: B12979977
M. Wt: 289.14 g/mol
InChI Key: WSLCTLCIAUJJFG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 3-(4-bromophenyl)-3-fluorobutanoic acid.

    Reduction: Formation of 3-(4-bromophenyl)-3-fluorobutanol.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the preparation of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-3-fluorobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-(4-bromophenyl)-3-fluorobutanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-fluorobutanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-bromophenyl)-3-chlorobutanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(4-bromophenyl)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of fluorine.

These compounds share similar synthetic routes and reactivity but differ in their specific chemical and physical properties, making this compound unique in its applications and interactions.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-3-fluorobutanoate

InChI

InChI=1S/C12H14BrFO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

WSLCTLCIAUJJFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)F

Origin of Product

United States

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